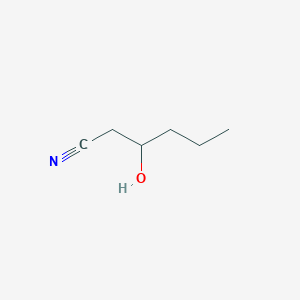

3-Hydroxyhexanenitrile

Description

Significance of β-Hydroxynitriles in Synthetic Chemistry

β-Hydroxynitriles are prized intermediates in the synthesis of a wide array of more complex molecules. The dual functionality of a hydroxyl group and a nitrile group allows for a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a ketone. The hydroxyl group can be oxidized, acylated, or used as a directing group in stereoselective reactions.

This versatility makes β-hydroxynitriles valuable precursors to β-amino alcohols, β-hydroxy acids, and other important structural motifs found in many biologically active compounds and pharmaceuticals. The ability to introduce chirality at the hydroxyl-bearing carbon further enhances their utility, making them key components in the asymmetric synthesis of enantiomerically pure drugs and natural products.

Overview of Academic Research Trajectories for 3-Hydroxyhexanenitrile

Direct academic research focusing exclusively on this compound is limited. However, the broader class of β-hydroxynitriles is the subject of extensive investigation, providing a clear indication of the research directions that this compound could follow. The primary areas of research include the development of efficient and stereoselective synthetic methods and their application as versatile synthetic intermediates.

A significant research trajectory involves the biocatalytic synthesis of chiral β-hydroxynitriles. Enzymes, such as hydroxynitrile lyases and reductases, are being explored for their ability to produce these compounds with high enantiopurity. For instance, research on the enzymatic reduction of β-ketonitriles has shown great promise for accessing optically active β-hydroxynitriles. While not specifically targeting 3-oxohexanenitrile (B84466), studies on the reduction of other β-ketonitriles provide a strong foundation for developing a biocatalytic route to chiral this compound.

Another key area of investigation is the use of β-hydroxynitriles as chiral building blocks in the total synthesis of natural products and pharmaceuticals. The strategic placement of the hydroxyl and nitrile groups allows for the construction of complex molecular architectures with a high degree of stereochemical control. Research on the conversion of similar β-hydroxynitriles into valuable intermediates underscores the potential of this compound in this regard.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 134138-02-0 |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Density | No data available |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

24951-13-1 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

3-hydroxyhexanenitrile |

InChI |

InChI=1S/C6H11NO/c1-2-3-6(8)4-5-7/h6,8H,2-4H2,1H3 |

InChI Key |

YUGSARGCZUIABE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC#N)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxyhexanenitrile and Analogous β Hydroxynitriles

Traditional Chemical Synthesis Approaches

Conventional organic chemistry provides foundational methods for constructing hydroxynitriles, often relying on the addition to carbonyls or the transformation of functional groups.

A primary method for synthesizing α-hydroxynitriles, also known as cyanohydrins, is the nucleophilic addition of a cyanide ion to the carbonyl group of an aldehyde or a ketone. wikipedia.orgpressbooks.pub This reaction is typically base-catalyzed, as the base converts the weakly acidic hydrogen cyanide (HCN) into the much more nucleophilic cyanide anion (CN⁻). pressbooks.publibretexts.org The cyanide ion then attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final cyanohydrin product. libretexts.orglibretexts.org

The reaction is reversible and generally favors the product for aldehydes and unhindered ketones. pressbooks.publibretexts.org For instance, the addition of HCN to a ketone like 3-pentanone (B124093) would result in the formation of 3-cyano-3-hydroxypentane, a structural analog of 3-hydroxyhexanenitrile. Due to the toxicity of HCN gas, the reaction is often performed in situ by adding a strong acid to a mixture of the carbonyl compound and a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN). libretexts.orglibretexts.org This ensures that free cyanide ions are available to initiate the nucleophilic attack while maintaining conditions suitable for the reaction to proceed. libretexts.org

The construction of hydroxyalkyl nitriles can also be approached through multi-step sequences involving functional group transformations. One common strategy for forming nitriles is the dehydration of primary amides. libretexts.orgchemistrysteps.com This is typically achieved by heating the amide with a strong dehydrating agent, such as phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂), which removes the elements of water from the amide group to yield the corresponding nitrile. libretexts.orgchemistrysteps.com

Another fundamental reaction is the synthesis of nitriles from halogenoalkanes (alkyl halides) via nucleophilic substitution. libretexts.orgchemguide.co.uk In this Sₙ2 reaction, the alkyl halide is heated with a solution of sodium or potassium cyanide, usually in an ethanol (B145695) solvent to avoid the competing substitution by hydroxide (B78521) ions. libretexts.orgchemguide.co.uk This method is effective for extending carbon chains. libretexts.org

A synthetic route to a related compound, 3-hydroxyglutaronitrile, involves reacting an epihalohydrin (like epichlorohydrin) with a cyanide source in the presence of water. google.com For example, 4-chloro-3-hydroxybutanenitrile can be synthesized from epichlorohydrin (B41342) and one equivalent of sodium cyanide in an aqueous solution, achieving a high isolated yield of 96%. google.com This halo-hydroxynitrile intermediate can then undergo further reactions. These fundamental transformations can be combined in various sequences to construct more complex target molecules like hydroxyalkyl nitriles from precursors such as haloalkyl amides.

Emerging Synthetic Strategies for Highly Functionalized Nitriles

The nitrile group is a versatile functional group in organic synthesis, capable of being transformed into amines, carboxylic acids, and ketones. nih.gov Modern synthetic strategies are increasingly focused on creating highly functionalized nitriles, which are valuable building blocks for complex molecules like pharmaceuticals and natural products. acs.org These emerging methods often involve sophisticated catalytic systems and tandem reactions to build molecular complexity efficiently.

One major area of development is the direct functionalization of C-H bonds. The nitrile group can act as a directing group, guiding a catalyst to a specific C-H bond to introduce new functional groups. nih.gov This allows for the precise modification of a molecule without the need for pre-functionalized starting materials.

Tandem reactions, where multiple bond-forming events occur in a single operation, provide a powerful strategy for synthesizing complex structures. A notable example is the synthesis of polyfunctionalized NH-pyrroles from gem-diactivated acrylonitriles and trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org This reaction proceeds through a Michael addition followed by a cyanide-mediated nitrile-to-nitrile cyclocondensation, demonstrating how the nitrile group can participate in complex cyclization cascades. organic-chemistry.org

Catalytic dicarbofunctionalization of alkenes has also emerged as a potent method. For example, a copper-catalyzed asymmetric acylcyanation of olefins allows for the synthesis of chiral β-cyano ketones with high enantiopurity. acs.org This reaction avoids expensive photocatalysts and demonstrates the direct addition of both an acyl group and a cyano group across a double bond, creating two new carbon-carbon bonds and a stereocenter in one step. acs.org The resulting β-cyanoketones are highly versatile precursors for nitrogen-containing heterocycles like pyrrolidines. acs.org

New routes to create nitriles with other functionalities are also being explored for materials science applications. For instance, a synthetic route to produce OH-functionalized nitrile N-oxides has been developed for use in polymer chemistry, specifically for the crosslinking of natural rubber. rsc.org

Table 2: Overview of Emerging Strategies for Functionalized Nitriles

| Strategy | Description | Example Reaction | Resulting Product Type |

|---|---|---|---|

| C-H Functionalization | The nitrile group directs a catalyst to activate and functionalize a nearby C-H bond. nih.gov | Rhodium-catalyzed coupling of aromatic nitriles with alkynes. | Substituted aromatic nitriles. |

| Tandem Reactions | Multiple reactions occur sequentially in one pot to rapidly build molecular complexity. organic-chemistry.org | Michael addition/intramolecular nitrile-to-nitrile condensation. | Polyfunctionalized NH-pyrroles. organic-chemistry.org |

| Asymmetric Dicarbofunctionalization | Simultaneous addition of two different carbon-based functional groups across an alkene. acs.org | Copper-catalyzed enantioselective acylcyanation of olefins. | Chiral β-cyano ketones. acs.org |

| Synthesis of Functionalized N-Oxides | Creation of nitrile N-oxides bearing other reactive groups for specific applications. rsc.org | Multi-step synthesis from an intermediary nitroalkane. | OH-functionalized nitrile N-oxides for polymer crosslinking. rsc.org |

Reactivity and Chemical Transformations of 3 Hydroxyhexanenitrile

Hydrolysis Pathways to 3-Hydroxycarboxylic Acids

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation. For β-hydroxynitriles like 3-hydroxyhexanenitrile, both enzymatic and chemical methods can be employed, with enzymatic routes often offering superior selectivity and milder reaction conditions.

Enzymatic Hydrolysis by Nitrilases and Nitrile Hydratase/Amidase Systems

Enzymatic hydrolysis presents a green and highly selective alternative to traditional chemical methods for converting nitriles to carboxylic acids or amides. nih.govresearchgate.net Two main enzymatic pathways are utilized for this transformation: the nitrilase system and the nitrile hydratase/amidase system. nih.gov

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia (B1221849) in a single step. nih.gov This pathway is particularly advantageous for producing carboxylic acids directly. Studies on various β-hydroxynitriles have demonstrated the efficacy of nitrilases. For instance, a nitrilase from Bradyrhizobium japonicum USDA110 has been successfully used for the enantioselective hydrolysis of β-hydroxy nitriles, yielding optically active β-hydroxy carboxylic acids. researchgate.netresearchgate.net This suggests that a similar enzymatic system could be applied to this compound to produce 3-hydroxyhexanoic acid. The nitrile-hydrolyzing yeast Exophiala oligosperma R1 has also shown significant stability and catalytic efficiency for the hydrolysis of hydroxynitriles under acidic conditions. nih.gov

Nitrile Hydratase/Amidase Systems involve a two-step enzymatic cascade. First, a nitrile hydratase (NHase, EC 4.2.1.84) hydrates the nitrile to form the corresponding amide (e.g., 3-hydroxyhexanamide). researchgate.netorganic-chemistry.org Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the carboxylic acid and ammonia. nih.gov This system is prevalent in many microorganisms, such as those from the genus Rhodococcus. nih.gov The sequential action of these enzymes allows for the isolation of the intermediate amide if the amidase activity is low or inhibited, providing a synthetic route to β-hydroxy amides. researchgate.net

The choice between these enzymatic systems depends on the desired product, as nitrilases directly yield the acid, while the NHase/amidase system can be tailored to produce either the amide or the acid.

Comparative Analysis of Chemical vs. Enzymatic Hydrolysis Selectivity

The hydrolysis of β-hydroxynitriles presents a challenge for traditional chemical methods, which typically involve harsh acidic or alkaline conditions and elevated temperatures. researchgate.net These conditions can lead to undesirable side reactions, most notably the elimination of the β-hydroxyl group to form α,β-unsaturated nitriles.

Chemical Hydrolysis:

Acidic Hydrolysis: Heating a nitrile with aqueous acid (e.g., HCl or H₂SO₄) leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. The process is often forceful and can cause dehydration of the β-hydroxy compound.

Alkaline Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) initially produces the carboxylate salt and ammonia. Subsequent acidification is required to obtain the free carboxylic acid. The strong basic conditions can also promote elimination reactions.

Enzymatic Hydrolysis: Enzymatic methods operate under significantly milder conditions (neutral pH, room temperature), which preserves the sensitive hydroxyl group and prevents the formation of unsaturated byproducts. researchgate.net The key advantages of enzymatic over chemical hydrolysis are:

Chemoselectivity: Enzymes can selectively hydrolyze the nitrile group without affecting other functional groups present in the molecule.

Regioselectivity: In molecules with multiple nitrile groups, enzymes can often selectively hydrolyze one over the other. nih.gov

Enantioselectivity: Many nitrilases and nitrile hydratases exhibit high enantioselectivity, allowing for the kinetic resolution of racemic mixtures of chiral nitriles to produce optically pure acids, amides, or unreacted nitriles. researchgate.netresearchgate.net

The table below summarizes the general comparison between the two methods for the hydrolysis of β-hydroxynitriles.

| Feature | Chemical Hydrolysis | Enzymatic Hydrolysis |

| Conditions | Harsh (strong acid/base, high temp.) | Mild (neutral pH, room temp.) |

| Selectivity | Low (risk of elimination) | High (chemo-, regio-, enantioselective) |

| Byproducts | Often forms elimination products | Minimal to none |

| Stereocontrol | Not applicable for racemic mixtures | Can achieve high enantioselectivity |

| Environmental Impact | Generates salt waste | "Green" and sustainable |

Transformations of the Nitrile Functionality

Beyond hydrolysis, the nitrile group of this compound is a gateway to other important nitrogen-containing compounds, primarily through reduction and derivatization reactions.

Catalytic Hydrogenation to Primary Amines

The reduction of the nitrile group to a primary amine is a valuable synthetic transformation. Catalytic hydrogenation is the most common method, typically employing hydrogen gas and a metal catalyst.

Common catalysts for nitrile hydrogenation include:

Raney Nickel: A widely used, cost-effective catalyst, often requiring high pressures and temperatures. Ammonia is sometimes added to suppress the formation of secondary and tertiary amines.

Rhodium and Ruthenium Complexes: Homogeneous catalysts like rhodium and ruthenium complexes can operate under milder conditions and often show high selectivity for the primary amine. savemyexams.com

Palladium and Platinum: These noble metal catalysts, often supported on carbon (Pd/C, Pt/C), are also effective for nitrile reduction.

The hydrogenation of this compound would yield 3-aminohexan-1-ol, a valuable amino alcohol. The reaction proceeds via an intermediate imine, which is further reduced to the amine. The presence of the hydroxyl group can potentially influence the reaction through coordination with the metal catalyst, but it is generally stable under typical hydrogenation conditions.

The following table presents typical conditions for the catalytic hydrogenation of nitriles, which would be applicable to this compound.

| Catalyst | Conditions | Product Selectivity |

| Raney Nickel | H₂, high pressure, high temp., +/- NH₃ | Good for primary amine, risk of side products |

| Rh/Al₂O₃ | H₂, moderate pressure and temp. | High selectivity for primary amine |

| Pd/C | H₂, moderate conditions | Effective, may require acidic additives |

| LiAlH₄ (Chemical Reduction) | Anhydrous ether/THF, then H₂O quench | High yield of primary amine, less "green" |

Derivatization to Amides and Other Nitrogen-Containing Compounds

The nitrile group can be converted into a variety of other nitrogen-containing functionalities.

Amide Synthesis: As discussed in section 3.1.1, the most direct route to the corresponding amide, 3-hydroxyhexanamide, is through enzymatic hydration using a nitrile hydratase. researchgate.net Chemical methods also exist, such as partial hydrolysis using hydrogen peroxide in a mildly basic solution. libretexts.org

Other Derivatives: The nitrile group can participate in cycloaddition reactions or react with organometallic reagents. For example:

Reaction with Grignard Reagents: Treatment of a nitrile with a Grignard reagent (R-MgX) followed by aqueous workup yields a ketone. libretexts.org This reaction with this compound would first require protection of the hydroxyl group to prevent it from reacting with the Grignard reagent.

Synthesis of Tetrazoles: Nitriles can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form tetrazoles, which are important in medicinal chemistry as bioisosteres for carboxylic acids.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo typical alcohol reactions, such as oxidation and esterification. The presence of the nitrile group generally does not interfere with these transformations under appropriate conditions.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-oxohexanenitrile (B84466). A variety of oxidizing agents can be used, with the choice depending on the desired selectivity and scale.

Chromium-based reagents: Jones reagent (CrO₃/H₂SO₄) or pyridinium (B92312) chlorochromate (PCC) are effective but generate toxic chromium waste.

Swern and Dess-Martin oxidations: These are milder, modern methods that avoid heavy metals and are suitable for sensitive substrates.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides or anhydrides).

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄) will produce the corresponding ester. This is a reversible equilibrium-driven process. masterorganicchemistry.com

Acylation: Reaction with an acyl chloride or anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine, provides a high-yielding, irreversible route to the ester. For example, reacting this compound with acetyl chloride would yield 3-acetoxyhexanenitrile.

Esterification and Etherification Studies

The hydroxyl group of this compound is amenable to esterification and etherification reactions, leading to the formation of the corresponding esters and ethers.

Esterification:

The conversion of the hydroxyl group in this compound to an ester can be achieved through various standard esterification methods. One common approach involves the reaction with an acyl halide, such as an acid chloride, in the presence of a base like pyridine. The base serves to neutralize the hydrogen chloride byproduct generated during the reaction. rsc.orgorganic-chemistry.org Another effective method is the use of a carboxylic acid anhydride, which can react with the alcohol, sometimes with the aid of an acid or base catalyst, to form the ester. While specific studies detailing the esterification of this compound are not extensively documented in publicly available literature, the principles of these reactions are well-established.

For instance, the reaction with acetic anhydride would be expected to yield 3-acetoxyhexanenitrile. The general conditions for such reactions often involve mixing the alcohol with the anhydride, sometimes in a solvent, and heating the mixture.

Etherification:

The formation of an ether from this compound can be accomplished via the Williamson ether synthesis. acs.orgrsc.orggoogle.comnih.govepa.gov This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide, such as methyl iodide, in an SN2 reaction to produce the corresponding ether.

The expected product from the reaction of this compound with a base followed by methyl iodide would be 3-methoxyhexanenitrile. The success of the Williamson ether synthesis is dependent on factors such as the choice of solvent and the nature of the alkyl halide.

A data table summarizing the expected products from these transformations is presented below. It is important to note that the yields are hypothetical as specific experimental data for this compound was not available in the surveyed literature.

| Starting Material | Reagent | Expected Product |

| This compound | Acetic Anhydride | 3-Acetoxyhexanenitrile |

| This compound | Sodium Hydride, then Methyl Iodide | 3-Methoxyhexanenitrile |

Oxidation Reactions

The secondary alcohol functionality in this compound can be oxidized to a ketone, yielding 3-oxohexanenitrile. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and scale.

Common methods for the oxidation of secondary alcohols to ketones include the use of chromium-based reagents like pyridinium chlorochromate (PCC) or milder, non-chromium-based methods such as the Swern oxidation or the Dess-Martin periodinane (DMP) oxidation. organic-chemistry.org These methods are generally effective for converting secondary alcohols to ketones without over-oxidation.

The synthesis of 3-oxohexanenitrile is a known transformation, indicating that the oxidation of this compound is a feasible and documented process. The selection of the appropriate oxidant would be crucial to achieve a high yield of the desired keto-nitrile while avoiding potential side reactions.

The following table outlines some common oxidation reagents and the expected product.

| Starting Material | Oxidizing Agent | Expected Product |

| This compound | Pyridinium Chlorochromate (PCC) | 3-Oxohexanenitrile |

| This compound | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | 3-Oxohexanenitrile |

| This compound | Dess-Martin Periodinane (DMP) | 3-Oxohexanenitrile |

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, being a γ-hydroxynitrile (the hydroxyl group is on the gamma carbon relative to the nitrile group), makes it a prime candidate for intramolecular cyclization to form a lactone.

This transformation can be acid-catalyzed, proceeding through a Pinner-type reaction. rsc.org In this process, the nitrile group is activated by the acid, followed by an intramolecular nucleophilic attack by the hydroxyl group. The resulting cyclic imidate intermediate is then hydrolyzed to the corresponding γ-lactone. In the case of this compound, this cyclization would yield γ-caprolactone (also known as 5-ethyl-dihydrofuran-2(3H)-one).

Studies on the cyclization of γ-hydroxynitriles have shown that this can be an efficient method for the synthesis of γ-lactones. rsc.org The reaction can be promoted by recyclable cationic exchange resins in water, offering a green and facile route to these important compounds. rsc.org The hydrolysis of the nitrile to a carboxylic acid, followed by lactonization, is another potential pathway.

Furthermore, enzymatic methods using whole cells of certain microorganisms have also been explored for the conversion of hydroxynitriles to lactones. acs.org

The table below summarizes the expected product from the intramolecular cyclization of this compound.

| Starting Material | Reaction Type | Expected Product |

| This compound | Acid-catalyzed Intramolecular Cyclization | γ-Caprolactone |

Stereochemical Aspects and Enantioselective Synthesis of 3 Hydroxyhexanenitrile

Chiral Resolution Techniques for Racemic Mixtures (e.g., Enzymatic Methods)

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a fundamental practice in stereochemistry. wikipedia.org For β-hydroxynitriles like 3-hydroxyhexanenitrile, both classical and modern techniques can be employed.

Classical resolution methods often involve the formation of diastereomeric salts. wikipedia.orglibretexts.org This is achieved by reacting the racemic alcohol with a single enantiomer of a chiral acid or base. libretexts.org The resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the chiral auxiliary can be removed to yield the pure enantiomers of the original alcohol.

More advanced and often more efficient methods for the resolution of β-hydroxynitriles involve enzymatic kinetic resolution. This technique leverages the stereoselectivity of enzymes, which often catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. Lipases are a common class of enzymes used for this purpose, particularly for the resolution of alcohols through enantioselective acylation or deacylation. In the case of racemic this compound, a lipase (B570770) could be used to selectively acylate either the (R)- or (S)-enantiomer, leaving the other enantiomer unreacted and thus allowing for their separation. The success of this method is highly dependent on the choice of enzyme, solvent, and acyl donor.

The kinetic resolution of α,α-disubstituted cyclic β-hydroxy nitriles has been successfully demonstrated using enzymatic transesterification, leading to enantiopure stereoisomers in high yields. nih.gov This highlights the potential of enzymatic methods for the resolution of a wide range of hydroxynitriles, including this compound.

| Resolution Technique | Principle | Applicability to this compound |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.org | The hydroxyl group can be derivatized to an acid or base to form salts with a chiral resolving agent. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation. | Can be used for both analytical and preparative-scale separation of the enantiomers. |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation (e.g., acylation) of one enantiomer, allowing for separation from the unreacted enantiomer. | Lipases can be employed for the enantioselective acylation of the hydroxyl group. nih.gov |

Strategies for Asymmetric Induction in this compound Formation

To circumvent the inherent 50% yield limitation of chiral resolution, methods of asymmetric synthesis are often preferred. wikipedia.org These strategies aim to directly produce a single enantiomer of the target molecule. For this compound, a key approach is the asymmetric reduction of the corresponding β-ketonitrile, 3-oxohexanenitrile (B84466).

Enzymatic reduction of β-ketonitriles offers a powerful route to enantiomerically pure β-hydroxynitriles. By selecting an appropriate carbonyl reductase, either the (R)- or (S)-enantiomer of the β-hydroxynitrile can be obtained with high optical purity and in excellent yield. nih.gov This method avoids the use of whole-cell biocatalysts, which can sometimes lead to side reactions. nih.gov

Another synthetic strategy involves the ring-opening of a suitable epoxide with a cyanide source. The reaction of an epoxide with lithium cyanide in an anhydrous solvent can produce β-hydroxynitriles with high regio- and stereoselectivity. capes.gov.br By starting with an enantiomerically pure epoxide, it is possible to synthesize the corresponding enantiopure β-hydroxynitrile.

| Asymmetric Strategy | Key Transformation | Catalyst/Reagent | Outcome for β-Hydroxynitriles |

| Asymmetric Reduction | Reduction of a β-ketonitrile | Chiral carbonyl reductase | Enantioselective formation of (R)- or (S)-β-hydroxynitriles. nih.gov |

| Asymmetric Hydrocyanation | Ring-opening of an epoxide | Cyanide source with a chiral catalyst | Potential for enantioselective synthesis from a prochiral epoxide. |

| Chiral Auxiliary-Mediated Synthesis | Use of a chiral auxiliary to direct the stereochemical outcome of a reaction | e.g., Evans auxiliaries | Diastereoselective formation of an intermediate, followed by removal of the auxiliary. |

Diastereoselective Synthesis of Substituted β-Hydroxynitriles

The principles of stereocontrol can be extended to the synthesis of more complex, substituted β-hydroxynitriles, where multiple stereocenters may be present. Diastereoselective synthesis aims to control the relative stereochemistry of these centers.

One approach to achieving diastereoselectivity is through substrate control, where an existing chiral center in the starting material directs the formation of a new stereocenter. For example, the reaction of a chiral aldehyde with a nitrile-containing nucleophile can proceed with high diastereoselectivity due to steric hindrance or chelation effects.

The diastereoselective synthesis of α,α-disubstituted cyclic β-hydroxy nitriles has been reported, demonstrating that complex structures containing the hydroxynitrile motif can be constructed with a high degree of stereocontrol. nih.gov Similarly, methods for the diastereoselective synthesis of highly substituted cyclohexanones and diaziridines showcase the broader applicability of these synthetic principles. rsc.orgbeilstein-journals.org The insights gained from these syntheses can be applied to the development of methods for the diastereoselective synthesis of acyclic substituted β-hydroxynitriles.

Retention and Inversion of Configuration in Transformations

When a chiral molecule undergoes a chemical transformation at its stereocenter, the reaction can proceed with either retention of configuration, inversion of configuration, or racemization. libretexts.org The stereochemical outcome is highly dependent on the reaction mechanism.

A classic example of a reaction that proceeds with inversion of configuration is the SN2 reaction. In the context of β-hydroxynitriles, the conversion of an enantiopure epoxide to a β-hydroxynitrile via nucleophilic attack of a cyanide ion at one of the epoxide carbons is expected to proceed with inversion of configuration at the site of attack. capes.gov.br This provides a predictable way to control the stereochemistry of the resulting β-hydroxynitrile.

Conversely, reactions that proceed through a double SN2 mechanism or involve the formation of a stabilized carbocation that is attacked from a specific face can result in retention of configuration. If a chiral carbon is not directly involved in the reaction, its configuration will be retained in the product. libretexts.org Understanding these principles is crucial for the design of multi-step syntheses of complex chiral molecules starting from this compound. A reaction is termed stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. taylorandfrancis.com

Mechanistic Investigations in 3 Hydroxyhexanenitrile Chemistry

Elucidation of Biocatalytic Reaction Mechanisms

The biocatalytic synthesis of cyanohydrins, including 3-hydroxyhexanenitrile, is primarily accomplished using hydroxynitrile lyases (HNLs). researchgate.net These enzymes catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes or ketones. researchgate.netebi.ac.uk HNLs are a diverse group of enzymes, and their catalytic mechanisms have been a subject of extensive research. researchgate.netnih.gov They can be broadly classified into different families based on their structure and cofactor requirements, such as FAD-dependent and FAD-independent HNLs. ftb.com.hr

The catalytic cycle in many HNLs, particularly those belonging to the α/β-hydrolase superfamily, involves a catalytic triad (B1167595) typically composed of serine, histidine, and aspartate residues. wikipedia.orgnih.gov For instance, in (S)-hydroxynitrile lyase from Hevea brasiliensis (HbHNL), the proposed mechanism involves the catalytic triad where the serine acts as a proton donor, a departure from its typical nucleophilic role in other hydrolases like esterases. wikipedia.orgnih.gov Key amino acid residues, such as lysine (B10760008), are crucial for orienting the substrate within the active site. wikipedia.org

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step. osti.govepfl.ch The KIE is the ratio of the reaction rate of a substrate with a lighter isotope to that with a heavier isotope (e.g., kH/kD). baranlab.org A significant primary KIE is often indicative of bond breaking or formation involving the isotopically substituted atom in the rate-determining step. osti.govbaranlab.org

Table 1: Representative Kinetic Isotope Effects in Enzyme-Catalyzed Reactions

| Enzyme System | Substrate/Isotopic Label | Observed KIE (k_light/k_heavy) | Implication | Reference |

| Spore Photoproduct Lyase (C. acetobutylicum) | d4-SP | Apparent (DV) KIE ~ 6 | C-H(D) bond cleavage is a rate-contributing step | nih.gov |

| Spore Photoproduct Lyase (C. acetobutylicum) | d4-SP | Competitive (DV/K) KIE ~ 20 | Large conformational changes during catalysis | nih.gov |

| Tyrosinase | L-tyrosine (deuterated at C2) | 1.20 | Mechanistic details of biotransformation | researcher.life |

| Deuterium Metabolic Imaging | [6,6-2H2]-glucose | 4-6% | Small KIE for in vivo metabolism | nih.gov |

This table presents data from related enzymatic systems to illustrate the application and interpretation of KIE studies.

The identification of reaction intermediates is crucial for confirming a proposed mechanistic pathway. In HNL-catalyzed reactions, the binding of the cyanohydrin substrate within the active site initiates the catalytic process. ebi.ac.uk Structural studies, such as X-ray crystallography of enzyme-substrate or enzyme-inhibitor complexes, have provided snapshots of these interactions. For example, the crystal structure of an HNL from the cyanogenic millipede, Chamberlinius hualienensis (ChuaHNL), complexed with inhibitors like thiocyanate, revealed key residues involved in binding the nitrile group. nih.gov

In the proposed mechanism for many HNLs, an imine anion intermediate is formed after the nucleophilic attack of the cyanide ion on the carbonyl carbon. libretexts.org The stabilization of charged intermediates is a key aspect of the enzymatic catalysis. For instance, in HbHNL, a lysine residue is thought to stabilize the negatively charged cyanide ion. ebi.ac.uk Docking simulations of substrates into the active site of HNLs also serve as a computational probe to predict binding modes and interactions with key amino acid residues. nih.gov

Detailed Studies of Nitrile and Hydroxyl Group Transformations

The nitrile and hydroxyl groups of this compound are key functionalities that can undergo a variety of chemical transformations. The hydrolysis of the nitrile group can lead to the formation of a carboxylic acid, a reaction that can be catalyzed by either acid or base. libretexts.orgajgreenchem.com Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom for attack by water. libretexts.org In basic hydrolysis, the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org

The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation proceeds through the nucleophilic addition of a hydride to the nitrile carbon. libretexts.org The hydroxyl group can undergo typical alcohol reactions, such as esterification or oxidation. For instance, lipase-catalyzed transesterification has been used in the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile, a related compound. nih.govnih.gov

Table 2: Common Transformations of Nitrile and Hydroxyl Groups

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group | Reference |

| Nitrile | Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid | libretexts.org |

| Nitrile | Base Hydrolysis | NaOH, H₂O, heat | Carboxylate Salt | libretexts.org |

| Nitrile | Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine | libretexts.org |

| Hydroxyl | Esterification | Carboxylic Acid, Acid Catalyst | Ester | N/A |

| Hydroxyl | Oxidation | Oxidizing Agent (e.g., PCC, CrO₃) | Ketone | N/A |

| Nitrile | Addition of Grignard Reagent | 1. RMgX, 2. H₃O⁺ | Ketone | libretexts.org |

This table provides a general overview of reactions applicable to the functional groups in this compound.

Role of Radical Pathways in Related Nitrile Chemistry

While many reactions of nitriles proceed through ionic mechanisms, radical pathways also play a significant role in nitrile chemistry. acs.orgrsc.org The α-C-H bond adjacent to the nitrile group has a relatively low bond dissociation energy, making it susceptible to hydrogen atom abstraction to form a cyanoalkyl radical. acs.org These radical intermediates can then participate in a variety of reactions, such as addition to alkenes. acs.org

The cyano group itself can act as a radical acceptor in cascade reactions, providing a versatile method for the construction of cyclic molecules. rsc.org The addition of a carbon-centered radical to the nitrile triple bond generates a cyclic iminyl radical intermediate, which can undergo further transformations. researchgate.net Copper catalysis is often employed in cross-dehydrogenative coupling reactions involving alkyl nitriles and olefins, proceeding through radical intermediates. acs.org While direct evidence for radical pathways in the chemistry of this compound is limited, the principles established for related nitriles suggest the potential for such mechanisms under appropriate conditions, for example, in the presence of radical initiators.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for investigating reaction mechanisms at a molecular level. acs.org These studies can provide detailed information on the energetics of reaction pathways, the structures of transition states, and the roles of catalytic residues. acs.org

For HNL-catalyzed reactions, DFT calculations have been used to model the active site and elucidate the catalytic mechanism. acs.org For example, a study on HbHNL proposed a three-step mechanism: 1) deprotonation of the catalytic serine and proton abstraction from the substrate's hydroxyl group, 2) cleavage of the C-C bond, and 3) protonation of the resulting cyanide ion. acs.org The calculations identified the C-C bond cleavage as the rate-limiting step, with a calculated free energy barrier consistent with experimental rates. acs.org Such computational models help to verify proposed mechanisms and can guide future protein engineering efforts to improve enzyme activity and selectivity. nih.govnih.gov

Table 3: Computationally Determined Energetics for HNL-Catalyzed Reaction

| Enzyme/Model | Step | Calculated Free Energy Barrier (kcal/mol) | Method | Reference |

| Hb-HNL (Model A) | Overall Reaction | 13.5 | DFT (B3LYP) | acs.org |

| Hb-HNL (Model B) | Overall Reaction | 14.9 | DFT (B3LYP) | acs.org |

This table shows examples of computationally determined energy barriers for the reaction catalyzed by hydroxynitrile lyase from Hevea brasiliensis (Hb-HNL), illustrating the application of computational studies.

Advanced Spectroscopic and Computational Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 3-Hydroxyhexanenitrile. slideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound (CH₃CH₂CH₂CH(OH)CH₂CN), ¹H and ¹³C NMR spectra would yield distinct signals corresponding to each unique hydrogen and carbon atom. The chemical shift (δ) of each signal indicates the electronic environment of the nucleus, while the splitting pattern (multiplicity) in ¹H NMR reveals the number of adjacent protons, allowing for the mapping of the carbon skeleton. youtube.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to unambiguously establish the connectivity between protons and carbons, confirming the arrangement of the hexanenitrile (B147006) backbone and the precise location of the hydroxyl and nitrile functional groups. nd.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 3H | -CH₃ (C6) |

| ~1.5 | Multiplet | 4H | -CH₂- (C4, C5) |

| ~2.5 | Doublet of doublets | 2H | -CH₂-CN (C2) |

| ~3.8 | Multiplet | 1H | -CH(OH)- (C3) |

| Variable | Singlet (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Atom |

| ~14 | C6 |

| ~19 | C5 |

| ~25 | C2 |

| ~38 | C4 |

| ~68 | C3 |

| ~120 | -CN (C1) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with exceptional accuracy. pnnl.gov Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the calculation of a unique elemental formula, which is critical for confirming the identity of a newly synthesized compound or an unknown analyte in a complex mixture. pnnl.gov

For this compound, with a molecular formula of C₆H₁₁NO, HRMS would provide an exact mass measurement. This precise value helps to distinguish it from other isomeric compounds or molecules with the same nominal mass but different elemental compositions. Techniques like Electrospray Ionization (ESI) are often used as they are "soft" ionization methods that typically generate the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation. pnnl.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₁NO |

| Nominal Mass | 113 g/mol |

| Monoisotopic (Exact) Mass | 113.08406 g/mol |

| Ionization Mode (example) | ESI-Positive |

| Observed Ion | [M+H]⁺ |

| Theoretical m/z for [C₆H₁₂NO]⁺ | 114.09134 |

Utilization of Advanced Techniques for Catalyst and Reaction System Characterization (e.g., XPS, EPR)

The synthesis of nitriles and related compounds often involves heterogeneous or homogeneous catalysis, such as the hydrogenation of nitriles or the conversion of biomass-derived platform molecules like levulinic acid. nih.govoaepublish.com Understanding the catalyst's physical and chemical properties is paramount to optimizing reaction efficiency and selectivity. Advanced surface-sensitive and spectroscopic techniques are employed for this purpose.

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and, more importantly, the chemical and electronic states of the elements on the surface of a catalyst. chemrxiv.org For instance, in bimetallic catalysts used for nitrile hydrogenation, XPS can reveal the oxidation states of the metals (e.g., Pd⁰, Pdδ⁺, Ptδ⁻) and the extent of charge transfer between them. rsc.org This information is crucial as the electronic properties of the catalyst's active sites often dictate the reaction pathway and product distribution. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique specific to detecting species with unpaired electrons. It is highly valuable for characterizing paramagnetic metal centers in catalysts (e.g., Co(II), Cu(II), Ni(I)) or identifying radical intermediates that may form during a catalytic cycle.

Table 4: Application of Advanced Techniques for Catalyst Characterization in Nitrile Synthesis

| Technique | Information Gained | Relevance to Synthesis |

| XPS | Surface elemental composition, oxidation states of metals, and chemical environment. researchgate.net | Elucidates the nature of active sites and catalyst-support interactions, which control activity and selectivity. nih.gov |

| EPR | Detection and characterization of paramagnetic species (e.g., metal ions with unpaired electrons, organic radicals). researchgate.net | Provides insight into reaction mechanisms involving single-electron transfer steps or paramagnetic active sites. |

Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules and materials. nih.gov It has become a powerful predictive tool in chemistry, allowing researchers to calculate a wide range of molecular properties and to model reaction pathways without performing costly and time-consuming experiments.

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional conformation.

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (to compare with IR spectra) and NMR chemical shifts, aiding in the interpretation of experimental data.

Analyze Electronic Properties: Determine properties like the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity.

Model Reaction Mechanisms: In the context of its synthesis or further transformation (e.g., hydrogenation of the nitrile group), DFT can be used to calculate the energies of reactants, products, intermediates, and transition states. rsc.orgosaka-u.ac.jp This provides valuable insights into the reaction's feasibility, kinetics, and mechanism. For example, DFT calculations have been used to show how the activation of the cyano group on a catalyst surface is a critical step in nitrile hydrogenation. rsc.org

Table 5: Properties of this compound Predictable by DFT

| Property Category | Specific Examples | Application in Research |

| Structural | Optimized 3D geometry, bond lengths, bond angles. | Provides the most stable structure; serves as the basis for all other calculations. |

| Spectroscopic | Vibrational frequencies (IR), NMR chemical shifts. | Aids in the assignment and interpretation of experimental spectra. |

| Electronic | HOMO/LUMO energies, electrostatic potential map, dipole moment. | Predicts sites of electrophilic/nucleophilic attack and overall polarity. |

| Thermodynamic | Enthalpy of formation, Gibbs free energy. | Assesses the stability of the molecule and the favorability of reactions. |

| Reactivity | Reaction energy profiles, transition state structures. | Elucidates reaction mechanisms and predicts kinetic barriers. rsc.org |

Advanced Applications of 3 Hydroxyhexanenitrile As a Chemical Intermediate

Precursor in the Synthesis of 3-Hydroxycarboxylic Acids for Polymer Research

One of the most significant applications of 3-hydroxyhexanenitrile is its role as a precursor to 3-hydroxycarboxylic acids, which are key monomers in the production of certain biodegradable polymers. The hydrolysis of the nitrile group in this compound yields the corresponding carboxylic acid, 3-hydroxyhexanoic acid. This transformation is a critical step in creating building blocks for polymer research.

Research has demonstrated that the conversion of 3-hydroxynitriles to 3-hydroxycarboxylic acids can be achieved with high efficiency and selectivity through enzymatic processes. google.com Microbial cells containing nitrile hydratase and amidase activities, or nitrilase activity, can catalyze the hydrolysis of the nitrile to a carboxylic acid with high yields, often achieving up to 100% conversion. google.com This biotechnological route is often preferred over traditional chemical methods, which may produce more waste and byproducts. google.com

The resulting 3-hydroxycarboxylic acids, such as (R)-3-hydroxyhexanoic acid, are valuable monomers for creating polyhydroxyalkanoates (PHAs). nih.govethz.ch PHAs are biodegradable and biocompatible polyesters produced by various microorganisms. ethz.ch These polymers are of significant interest as sustainable alternatives to conventional petroleum-based plastics. (R)-3-hydroxyhexanoic acid, derived from its nitrile precursor, can be incorporated into copolyesters, modifying the properties of the resulting polymer. For instance, 3-hydroxyvaleric acid, a similar compound, is used as a substitute for ε-caprolactone to create highly branched polyesters with unique characteristics. google.com The isolation of enantiomerically pure (R)-3-hydroxycarboxylic acids from bacterial sources has been reported with purities exceeding 95 wt %. nih.gov

Table 1: Enzymatic Conversion of 3-Hydroxynitriles for Polymer Applications

| Precursor | Catalyst System | Product | Application | Reference |

|---|---|---|---|---|

| 3-Hydroxynitrile | Nitrile hydratase & Amidase or Nitrilase | 3-Hydroxycarboxylic acid | Monomer for branched polyesters | google.com |

| 3-Hydroxyvaleronitrile | Microbial cell enzymes | 3-Hydroxyvaleric acid | Substitute for ε-caprolactone in copolyesters | google.com |

Building Block for Complex Organic Synthesis, Including Chiral Auxiliaries and Natural Product Analogues

The term "building block" in organic synthesis refers to functionalized molecules that serve as the basic components for constructing more complex molecular architectures. sigmaaldrich.com this compound is an exemplary C6 building block, providing a scaffold that can be elaborated into a variety of intricate structures.

In the realm of asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com A chiral auxiliary must be easily attached to the substrate, effectively direct the formation of a new stereocenter, and then be readily removed without causing racemization. wikipedia.org While this compound itself is not a traditional auxiliary, its chiral forms, (R)- and (S)-3-hydroxyhexanenitrile, are valuable chiral building blocks. These enantiomerically pure compounds can be used to synthesize more complex chiral molecules where the stereocenter is retained in the final product. The hydroxyl and nitrile groups serve as handles for further chemical modification, allowing it to be integrated into a larger molecule where its inherent chirality influences the formation of new stereocenters.

Furthermore, this compound serves as a valuable starting material for the synthesis of natural product analogues. Natural products often possess complex structures and significant biological activity, making them attractive targets for synthesis. nih.gov However, total synthesis can be long and arduous. Strategies such as diverted total synthesis (DTS) and function-oriented synthesis (FOS) focus on creating analogues by modifying intermediates in a synthetic pathway. researchgate.netnih.gov A simple yet functionalized building block like this compound can be introduced at an early stage of a synthetic sequence. Its functional groups can be manipulated to create variations of a natural product's core structure, leading to the generation of a library of analogues for structure-activity relationship (SAR) studies. nih.gov This approach is crucial for optimizing the biological activity or improving the physicochemical properties of a lead compound derived from a natural product. mdpi.com

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Reaction Type | Product Functional Group | Potential Application |

|---|---|---|---|

| Nitrile (-CN) | Acid/Base Hydrolysis | Carboxylic Acid (-COOH) | Monomer Synthesis, Further Functionalization |

| Nitrile (-CN) | Reduction (e.g., LiAlH₄, H₂/Catalyst) | Primary Amine (-CH₂NH₂) | Amide formation, Heterocycle Synthesis |

| Hydroxyl (-OH) | Oxidation (e.g., PCC, Swern) | Ketone (=O) | Aldol reactions, Grignard additions |

| Hydroxyl (-OH) | Esterification/Etherification | Ester (-OOR)/Ether (-OR) | Protecting group, altering solubility |

Contribution to the Development of Fine Chemicals and Specialty Materials

Fine chemicals are pure, single substances produced in limited quantities through complex chemical or biotechnological processes, which are then used to create specialty chemicals. azom.com Specialty chemicals are formulations of various chemical substances designed to impart specific functions and are valued for their performance rather than their composition. azom.com The applications of this compound place it firmly within the value chain of both fine and specialty chemicals.

As a precursor to enantiomerically pure 3-hydroxyhexanoic acid, this compound contributes directly to the production of a fine chemical. nih.govethz.ch This chiral monomer is then used to produce specialty polymers (PHAs) with tailored properties like biodegradability and specific mechanical strengths. These specialty materials are in demand for applications in sustainable packaging, medical devices, and agriculture.

The role of this compound as a building block for complex molecules further underscores its importance. The synthesis of chiral intermediates, pharmaceutical precursors, and natural product analogues results in high-value, complex molecules that are the essence of fine chemicals. These compounds are not mass-produced but are synthesized for specific, high-stakes applications where purity and precise molecular architecture are paramount. For example, a chiral intermediate derived from this compound could be a key component in an active pharmaceutical ingredient (API), representing a significant contribution to the fine chemicals sector that supports the pharmaceutical industry. The development of novel materials and molecules originating from this versatile intermediate ultimately drives innovation in areas ranging from materials science to medicinal chemistry.

Future Research Directions and Perspectives in 3 Hydroxyhexanenitrile Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. acs.org In the context of 3-hydroxyhexanenitrile synthesis, future research will likely prioritize the development of methodologies that are not only efficient in terms of yield and purity but also environmentally benign.

Current synthetic routes to hydroxynitriles often involve the use of hazardous reagents like hydrogen cyanide. chemguide.co.uk A key area of future research will be the exploration of safer cyanide sources. One promising approach is the use of N-cyano-N-phenyl-p-toluenesulfonamide as a cyanating agent, which has been successfully employed in the silver-catalyzed synthesis of nitriles from carboxylic acids. organic-chemistry.org Another avenue involves the direct conversion of aldehydes into nitriles using less toxic reagents and more environmentally friendly catalysts. For instance, the use of a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) as a catalyst for the one-pot synthesis of nitriles from aldehydes presents a solvent-free and efficient alternative. organic-chemistry.org

Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of new synthetic pathways. libretexts.org Research into catalytic systems that enable the direct synthesis of this compound from readily available starting materials, such as those derived from biomass, will be a significant focus. This could involve the development of multifunctional catalysts that can perform multiple transformations in a single pot, thereby reducing waste and energy consumption.

Table 1: Comparison of Traditional vs. Future Sustainable Synthetic Approaches for Nitriles

| Feature | Traditional Methods | Future Sustainable Methods |

| Cyanide Source | Hydrogen Cyanide (HCN) | Safer cyanating agents (e.g., N-cyano-N-phenyl-p-toluenesulfonamide), in-situ generation of HCN |

| Catalysts | Stoichiometric strong acids/bases | Recyclable heterogeneous catalysts, biocatalysts, organocatalysts |

| Solvents | Volatile organic solvents | Green solvents (e.g., water, ionic liquids), solvent-free conditions |

| Feedstocks | Petroleum-based | Biomass-derived, renewable resources |

| Efficiency | Often require multiple steps, generate significant waste | One-pot reactions, cascade processes, high atom economy |

Exploration of Chemoenzymatic Cascade Processes for Enhanced Productivity

Chemoenzymatic cascade reactions, which combine the high selectivity of enzymes with the broad applicability of chemical catalysts, offer a powerful strategy for the efficient synthesis of complex molecules like this compound. nih.gov Future research in this area will focus on designing and optimizing multi-step, one-pot processes that can significantly enhance productivity and reduce downstream processing costs.

The synthesis of chiral nitriles, which are valuable building blocks in pharmaceuticals, can be significantly improved through chemoenzymatic approaches. For example, an aldoxime dehydratase has been shown to catalyze the enantioselective dehydration of racemic aldoximes to produce chiral nitriles. nih.gov This enzymatic step could be combined with a preceding chemical step for the formation of the aldoxime from the corresponding aldehyde, creating a streamlined cascade process.

A key challenge in developing chemoenzymatic cascades is ensuring the compatibility of the biocatalyst with the chemical reaction conditions. Future research will likely involve the engineering of more robust enzymes that can tolerate a wider range of solvents, temperatures, and chemical reagents. Additionally, the development of novel reactor concepts that allow for the spatial or temporal separation of incompatible reaction steps will be crucial for the successful implementation of these cascade processes on an industrial scale.

Rational Design of Catalysts for Highly Selective Transformations

The development of highly selective catalysts is paramount for the efficient synthesis of specific isomers of this compound, particularly when chirality is a factor. Future research will increasingly rely on rational catalyst design, which involves the use of computational modeling and high-throughput screening to identify and optimize catalysts for specific transformations. nih.govelsevierpure.com

For the asymmetric synthesis of cyanohydrins, chiral Lewis acidic Ti(IV)-Schiff base complexes have been extensively studied and will continue to be an area of active research. nih.gov The rational design of these catalysts will focus on modifying the ligand structure to enhance enantioselectivity for a broader range of substrates, including those relevant to this compound.

In addition to metal-based catalysts, organocatalysis and biocatalysis are emerging as powerful tools for stereoselective synthesis. The rational design of aldoxime dehydratase mutants, for instance, has led to enzymes with superior enantioselectivity in the synthesis of chiral nitriles. nih.gov Computational docking and molecular dynamics simulations can provide detailed insights into the enzyme's active site, enabling the targeted mutation of specific amino acid residues to improve catalytic performance.

Furthermore, research into bimetallic catalysts for the amination of hydroxy nitriles to produce dinitriles, such as the conversion of 6-hydroxyhexanenitrile (B1338198) to adiponitrile, provides a blueprint for future catalyst design for related transformations of this compound.

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Kinetic Studies

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Future research on this compound will benefit greatly from the application of advanced spectroscopic techniques for in-situ reaction monitoring. researchgate.netrsc.org

Techniques such as Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the kinetics of hydrocyanation reactions in real-time. tue.nl This allows for the rapid determination of reaction rates, the identification of reaction intermediates, and the elucidation of the reaction mechanism. For example, in-situ FTIR has been employed to study the kinetics of the isomerization of 2-methyl-3-butenenitrile, a key step in the industrial synthesis of adiponitrile. tue.nl

Other advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy and Raman spectroscopy, can also provide valuable mechanistic insights. Spectroscopic and computational studies on nitrile hydratase, an enzyme that catalyzes the hydration of nitriles to amides, have provided detailed information about the enzyme's geometric and electronic structure and its catalytic mechanism. nih.govrsc.org Similar integrated approaches, combining experimental spectroscopy with theoretical calculations, will be invaluable for understanding the intricate details of reactions involving this compound. rsc.org This knowledge will, in turn, facilitate the rational design of more efficient and selective catalysts and processes.

Q & A

Q. How to design a study investigating this compound’s enzymatic hydrolysis pathways?

- Methodological Answer : Use immobilized hydrolases (e.g., lipases) in buffer systems at varying pH (5–9). Monitor nitrile conversion to carboxylic acids via HPLC. Include controls (enzyme-free, substrate-only) and quantify intermediates (amides) with LC-MS. Reference enzyme kinetics models (Michaelis-Menten) to interpret data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.